molecular formula C16H22ClNO3 B3109898 Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate CAS No. 177707-16-3

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate

Cat. No. B3109898
CAS RN: 177707-16-3
M. Wt: 311.8 g/mol
InChI Key: CWUKFXVGYJPDTG-UHFFFAOYSA-N
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Description

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate, with the chemical formula C13H16ClNO2, is a carbamate compound. It is characterized by its solid physical form and is typically stored in a refrigerator . The compound’s IUPAC name is methyl (1-(4-chlorophenyl)pent-4-en-2-yl)carbamate. Its molecular weight is approximately 253.73 g/mol .


Molecular Structure Analysis

  • β : 90.046°


Physical And Chemical Properties Analysis

  • Safety Information : Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Scientific Research Applications

Drug Development

The compound can be used in drug development. Its structure can be modified to create new drugs with desired properties. For example, chalcones, a class of compounds similar to this one, show promise as chemotherapeutic agents for the treatment of leishmaniasis .

Antifungal Properties

The compound has potential antifungal properties . It can be used to develop new antifungal agents, which can be used in agriculture to protect crops from fungal diseases .

Anticancer Research

Similar compounds have shown pronounced anticancer activity . Therefore, this compound could potentially be used in anticancer research to develop new treatments .

Antiviral Research

Compounds similar to this one have shown anti-HIV and antiviral activity . This suggests that this compound could potentially be used in antiviral research .

Antimalarial Research

Similar compounds have shown antimalarial activity . This suggests that this compound could potentially be used in antimalarial research .

Antihypertensive Research

Similar compounds have shown antihypertensive activity . This suggests that this compound could potentially be used in antihypertensive research .

Mechanism of Action

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate is a synthetic carbamate that binds to cannabinoid (CB1) receptors as a full agonist. Its mechanism of action may involve interactions with the endocannabinoid system, but detailed studies are lacking .

Safety and Hazards

Given the hazard statements, precautions should be taken during handling, and protective measures should be followed. Always consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]-N-(ethoxymethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-4-6-15(11-13-7-9-14(17)10-8-13)18(12-21-5-2)16(19)20-3/h4,7-10,15H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUKFXVGYJPDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN(C(CC=C)CC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate

Synthesis routes and methods I

Procedure details

A suspension of 10.0 g of sodium hydride (80% in mineral oil, 333 mmol) in dry THF (tetrahydrofuran) is heated to reflux under argon. A solution of 60.5 g (238 mmol) of methyl [1-(4-chlorobenzyl)but-3-enyl]carbamate in 50 ml of dry THF is added dropwise in the course of 1 hour. The mixture is then boiled under reflux for a further 2 hours until the evolution of gas subsides. The mixture is cooled to 0° C. and chloromethyl ethyl ether is added dropwise so that the reaction temperature does not rise above 5° C. After this, the mixture is slowly heated to 25° C. and stirred for 12 hours. Excess sodium hydride is cautiously destroyed with 1 ml of water before more water is added. The phases are separated and the aqueous phase is extracted again with tert-butyl methyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated. The crude product is distilled at 0.1 mbar and has a boiling range of 120-125° C. TLC: ethyl acetate/hexane (1:6) Rf =0.34, FD-MS: M+ =311(313).
Quantity
10 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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60.5 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

A suspension of 10.0 g of sodium hydride (80% in mineral oil, 333 mmol) in dry tetrahydrofuran [THF] is heated at reflux under argon. A solution of 60.5 g (238 mmol) of [1-(4-chloro-benzyl)-but-3-enyl]-carbamic acid methyl ester [McCarty F J, Rosenstock P D, Paolini J P, Micucci D D, Ashton L, Bennetts W W, J. Med. Chem, 1968, 11(3),534] in 50 ml of dry THF is added dropwise thereto in the course of 1 hour. The mixture is then boiled under reflux for 2 hours until the evolution of gas subsides. The mixture is cooled to 0° C. and chloromethyl ethyl ether is added dropwise in such a manner that the reaction temperature does not exceed 5° C. The mixture is then heated slowly to 25° C. and stirred for 12 hours to complete the reaction. Excess sodium hydride is destroyed carefully with 1 ml of water before more water is added. The phases are separated and the aqueous phase is extracted again with tert-butyl methyl ether. The combined organic phases are washed with brine, dried over sodium sulfate, and concentrated by evaporation. The crude product is distilled at 0.1 mbar and has a boiling range of 120-125° C. TLC: ethyl acetate/hexane (1:6) Rf =0.34, FD-MS: M+ =311 (313).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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